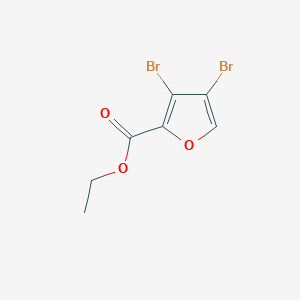

Ethyl 3,4-dibromo-2-furoate

Description

Overview of Furan-Based Scaffolds in Modern Organic Synthesis

The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, is a fundamental scaffold in organic chemistry. ijabbr.com Furan and its derivatives are prevalent in a vast array of natural products and biologically active compounds, exhibiting a wide spectrum of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.commdpi.com The unique electronic properties of the furan nucleus make it a valuable component in the design of novel drug candidates and functional materials. ijabbr.com

In modern organic synthesis, furan-based structures are not just targets but also versatile starting materials. benthamscience.com They can be derived from renewable biomass sources, such as furfural (B47365), positioning them as key platform molecules for sustainable chemical production. rsc.orgcsic.es The furan ring's reactivity allows for a variety of chemical transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. ijabbr.comresearchgate.net The development of efficient methods to create polysubstituted furans is an active area of research, highlighting their importance as synthetic building blocks. benthamscience.com

Importance of Brominated Heterocycles as Versatile Synthetic Intermediates

Halogenated compounds, particularly brominated heterocycles, are highly valuable intermediates in organic synthesis. diva-portal.org The presence of a bromine atom on a heterocyclic ring introduces a reactive handle that can participate in a wide range of chemical transformations. These include nucleophilic substitution and various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. diva-portal.org

The strategic placement of bromine atoms on a heterocyclic core allows for regioselective functionalization, a crucial aspect in the synthesis of complex target molecules. diva-portal.org Brominated intermediates like phenacyl bromides are recognized as important building blocks for constructing five- and six-membered heterocyclic compounds. tandfonline.comresearchgate.netsci-hub.ru The development of efficient and selective bromination methods is therefore of significant interest to synthetic chemists. diva-portal.org Specifically, α-brominated lactones and ketones are noted for their utility as versatile synthetic intermediates for introducing specific functionalities into molecules. beilstein-journals.org

Contextualizing Ethyl 3,4-dibromo-2-furoate within Advanced Furan Chemistry Research

This compound emerges at the intersection of furan chemistry and the utility of halogenated intermediates. Its structure is a prime example of a polysubstituted furan designed for further synthetic elaboration. The two bromine atoms at the 3 and 4 positions of the furan ring are strategically placed to allow for selective reactions, making the compound a valuable precursor in the synthesis of more complex furan derivatives and other heterocyclic systems.

The synthesis of such halogenated furoates often involves the bromination of a furoate precursor. For instance, processes have been developed for the bromination of alkyl furoates, followed by subsequent reactions to yield desired products. google.com While direct bromination of furan itself can be aggressive, leading to polyhalogenated products, the use of furoate esters allows for more controlled reactions. ijabbr.com The synthesis of related compounds, such as ethyl 3-furoate (B1236865), can be achieved through multi-step processes involving bromination and dehydrobromination of intermediates. google.com The presence of the ethyl ester at the 2-position further modifies the reactivity of the ring and provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid. mdpi.com

Research into halogenated furans and their reactions is a continuing field of study, with historical work laying the foundation for modern applications. acs.org this compound represents a specialized reagent within this class of compounds, offering specific advantages for chemists aiming to construct intricate molecular frameworks.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 199180-09-1 |

| Molecular Formula | C₇H₆Br₂O₃ |

| Molecular Weight | 297.93 g/mol |

| MDL Number | MFCD00094231 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2O3 |

|---|---|

Molecular Weight |

297.93 g/mol |

IUPAC Name |

ethyl 3,4-dibromofuran-2-carboxylate |

InChI |

InChI=1S/C7H6Br2O3/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3 |

InChI Key |

BFOHEUHFFQUWJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CO1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,4 Dibromo 2 Furoate and Analogous Bromofuroates

Direct Halogenation Approaches to Substituted Furoates

Direct halogenation stands as a primary method for introducing bromine atoms onto the furan (B31954) ring of furoate esters. The regioselectivity and efficiency of these reactions are highly dependent on the choice of brominating agent, solvent, and the specific substitution pattern of the starting furoate.

Regioselective Bromination of Ethyl Furoate and Related Alkyl Furoates

The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. However, controlling the position and number of bromine substitutions presents a significant synthetic challenge. Researchers have developed specific conditions to achieve regioselective bromination of ethyl furoate and its analogs.

The use of elemental bromine, often in the presence of an anhydrous chlorinated organic solvent, is a foundational technique for the bromination of alkyl furoates. This method facilitates a substitution reaction on the furan ring. A process for preparing 2,3-dibromofuran (B1599518) involves the initial bromination of an alkyl furoate, such as ethyl or methyl furoate, with an excess of bromine in a chlorinated solvent. google.com This step is followed by saponification and decarboxylation to yield the final product. google.com The bromination of the furoic acid ester itself, as opposed to furoic acid, is reported to improve the yield of the desired brominated derivative. google.com For instance, methyl and ethyl 2,3-dihydro-4-furoate have been brominated with molecular bromine to produce their respective 2,3-dibromo-tetrahydro-3-furoate derivatives, although subsequent dehydrobromination to the aromatic furoate can result in low yields. google.com

Table 1: Bromination of Furoate Derivatives with Molecular Bromine

| Substrate | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl Furoate | Bromine (Br₂) | Chlorinated Organic Solvent | Brominated Ethyl Furoate | google.com |

| Methyl Furoate | Bromine (Br₂) | Chlorinated Organic Solvent | Brominated Methyl Furoate | google.com |

N-Bromosuccinimide (NBS) is a versatile and often milder alternative to molecular bromine, allowing for greater selectivity in bromination reactions. researchgate.net The reaction's outcome—whether bromination occurs on the furan ring or an alkyl side-chain—can be controlled by adjusting the reaction conditions. Electrophilic aromatic substitution on the furan ring is typically favored, while free radical conditions (e.g., using a radical initiator) can promote side-chain bromination. researchgate.netresearchgate.net

The bromination of methyl 2-methyl-3-furoate with NBS has been shown to yield a variety of selectively brominated products depending on the specific conditions employed. researchgate.net Similarly, the bromination of ethyl 2- and 5-methylfuran-3-carboxylates with NBS proceeds exclusively at the methyl group. researchgate.net In contrast, the corresponding diethylamides are brominated first at the free α-position of the furan ring and subsequently at the methyl group. researchgate.net This highlights the directing influence of the substituent on the regioselectivity of NBS bromination. In some natural products, selective halogenation of a furan ring at specific positions has been achieved using NBS, though yields can be variable. nih.gov

Table 2: NBS Bromination of Furan Derivatives

| Substrate | Reagent | Conditions | Product Description | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-3-furoate | NBS | Various | Selectively brominated products | researchgate.net |

| Ethyl 2-methylfuran-3-carboxylate | NBS | Not specified | Bromination at the methyl group | researchgate.net |

| Fraxinellone (contains furan ring) | NBS | Not specified | Selective halogenation at C-2′ and C-5′ | nih.gov |

| 2,3-Diarylcyclopent-2-en-1-ones | NBS | Various | Aryl group bromination | researchgate.net |

Multi-Step Synthetic Pathways from Precursors

In cases where direct bromination lacks the desired selectivity or efficiency, multi-step synthetic sequences starting from functionalized precursors are employed. These pathways allow for the strategic introduction of bromine atoms and other functionalities.

The synthesis of complex bromofuroates can also proceed from simpler, readily available brominated furanone intermediates. Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is a particularly important precursor. unipi.it It serves as a starting point for the synthesis of 3,4-dibromo-2(5H)-furanone and its derivatives. unipi.it For example, various (Z)-5-(arylmethylene)-3,4-dibromo-2(5H)-furanones have been synthesized from 3,4-dibromo-2(5H)-furanone and the appropriate aldehyde. unipi.it Additionally, other brominated furanones have been synthesized from levulinic acid through bromination and acid-promoted cyclization, which can then be used as intermediates for further transformations. redalyc.org

Synthetic Routes to Key Alkyl Furoate Precursors

The synthesis of dibrominated furoates logically begins with the formation of their non-halogenated parent esters. These alkyl furoates serve as the foundational substrates for subsequent bromination reactions.

Preparation of Alkyl Furoates from Furfural (B47365)

Furfural, a renewable chemical derived from biomass, is a common starting material for producing alkyl furoates. mdpi.comrsc.org The transformation can be achieved through several routes, primarily involving an initial oxidation followed by esterification or a direct oxidative esterification.

One of the most established industrial methods involves a two-step process. First, furfural is oxidized to 2-furoic acid. chemicalbook.com This oxidation can be carried out using reagents like potassium permanganate. google.com The resulting 2-furoic acid is then esterified with an alcohol, such as ethanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the corresponding alkyl 2-furoate. mdpi.comgoogle.com

More recent advancements have focused on developing direct, one-pot oxidative esterification methods to improve efficiency and sustainability. These processes convert furfural directly to an alkyl furoate in the presence of an alcohol and an oxidizing agent. For instance, furfural can be reacted with an alcohol and pure oxygen at elevated temperatures (e.g., 130 °C) to produce the alkyl furoate. acs.org Gold-based catalysts, particularly gold nanoparticles supported on ceria (Au/CeO₂), have shown high efficiency and selectivity for the oxidative esterification of furfural to methyl 2-furoate using methanol (B129727) as both the solvent and reactant. mdpi.com

| Method | Starting Material | Key Reagents/Catalysts | Product | Key Characteristics |

| Two-Step Esterification | Furfural | 1. KMnO₄ or other oxidant2. Ethanol, H₂SO₄ | Ethyl 2-furoate | Traditional, robust method; involves isolation of furoic acid intermediate. mdpi.comgoogle.com |

| Direct Oxidative Esterification | Furfural | O₂, Dodecanol, 130 °C | Dodecyl furoate | One-pot process, potentially more efficient. acs.org |

| Catalytic Oxidative Esterification | Furfural | Au/CeO₂ catalyst, Methanol, O₂ | Methyl 2-furoate | High yield and selectivity under milder conditions; green chemistry approach. mdpi.com |

Synthesis of Mono-Brominated Furan Intermediates

The synthesis of specifically substituted dibromofuroates often requires a stepwise approach, which may involve the preparation of mono-brominated intermediates. The furan ring is susceptible to electrophilic aromatic substitution, and bromination is a common example of this reactivity.

The position of bromination is directed by the existing substituents on the furan ring. For a substrate like ethyl 2-furoate, the electron-withdrawing ester group deactivates the ring, but the oxygen heteroatom directs substitution to the C5 position. The bromination of 2-furfural, for instance, can be conducted with high regioselectivity to yield 5-bromo-2-furfural. researchgate.net

N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of furan derivatives. researchgate.net The reaction of a furanone with one equivalent of NBS in a solvent like carbon tetrachloride can yield a mono-brominated product, although mixtures of isomers (e.g., 3-bromo, 5-bromo) and di-brominated compounds can also form depending on the substrate and reaction conditions. unipi.it The synthesis of 3-bromo-2(5H)-furanone has been achieved by the addition of bromine to the parent furanone, followed by dehydrobromination. unipi.it These mono-halogenated compounds can serve as valuable intermediates for further functionalization or subsequent halogenation steps.

Methodological Advancements and Process Optimization in Bromofuroate Synthesis

Achieving high yields and specific isomers, such as Ethyl 3,4-dibromo-2-furoate, requires careful control over reaction parameters. Research has focused on optimizing solvent systems, catalysts, and reagent ratios to direct the outcome of the halogenation reaction.

Solvent Effects on Regioselectivity and Yield in Halogenation Reactions

The solvent's ability to stabilize charged intermediates is a key factor. For example, in bromolactonization reactions, the highly polar, hydrogen-bond-donating solvent hexafluoroisopropanol (HFIP) has been shown to stabilize ionic intermediates, enabling a switch in regioselectivity between different cyclized products under kinetic versus thermodynamic control. rsc.org This principle highlights the power of the solvent in dictating the reaction pathway.

Furthermore, the pH of the reaction medium is critical. In tandem reactions where bromination is followed by another step, the conditions must be compatible. A study on the one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid demonstrated this challenge: the initial bromination requires acidic conditions, while the subsequent palladium-catalyzed hydroxycarbonylation requires a base. nih.gov The conflict was resolved by using a buffer solution (acetic acid/sodium acetate), which maintained a pH suitable for both steps, thereby enabling the one-pot process. nih.gov

| Reaction | Solvent/Medium | Effect on Outcome |

| Bromination of Alkyl Furoate | Anhydrous Chlorinated Solvents (e.g., CCl₄) | Specified for the preparation of dibromofuran intermediates. google.com |

| Bromolactonization | Hexafluoroisopropanol (HFIP) | Enables switchable regioselectivity by stabilizing ionic intermediates. rsc.org |

| Bromination-Hydroxycarbonylation | Acetic Acid/Sodium Acetate Buffer | Resolves conflicting pH requirements of sequential reaction steps, enabling a one-pot synthesis. nih.gov |

Catalyst and Reagent Stoichiometry for Enhanced Selectivity

The selectivity of bromination is heavily dependent on the choice of brominating agent and the precise control of reactant stoichiometry. libretexts.org Different reagents exhibit different reactivities and selectivities. Molecular bromine (Br₂) is a common electrophilic brominating agent, while N-bromosuccinimide (NBS) is often used for both electrophilic aromatic substitution and radical bromination of side chains, depending on the reaction conditions. researchgate.netunipi.it

The selection of the brominating agent can significantly impact product distribution. For example, studies on the bromination of furan-containing natural products have compared various reagents to optimize for a specific mono-brominated product.

| Brominating Reagent | Equivalents | Substrate | Product Yield |

| NBS | 1.05 | Fraxinellone | 85% |

| DBDMH | 0.55 | Fraxinellone | 80% |

| DBI | 0.35 | Fraxinellone | 70% |

| TBCHD | 1.05 | Fraxinellone | 5% |

| Data adapted from a study on the selective bromination of fraxinellone. researchgate.net |

Stoichiometry, specifically the concept of the limiting reactant, is fundamental to preventing undesired side reactions such as over-halogenation. libretexts.org In the synthesis of a dibromo-compound like this compound, adding more than two equivalents of the brominating agent could lead to the formation of tribrominated or other poly-brominated byproducts. Conversely, using insufficient reagent will result in incomplete conversion and a mixture of starting material, mono-brominated, and di-brominated products. unipi.it Therefore, careful control over the molar ratios of the furoate substrate to the brominating agent is essential for maximizing the yield of the desired product and simplifying purification.

Reactivity and Transformational Chemistry of Ethyl 3,4 Dibromo 2 Furoate

Site-Selective Functionalization Strategies

The strategic modification of Ethyl 3,4-dibromo-2-furoate hinges on the differential reactivity of its halogenated positions. The bromine at C3 is in an alpha position relative to the furan's oxygen atom and is adjacent to the electron-withdrawing ethyl ester group, while the bromine at C4 is in a beta position. This electronic disparity is the cornerstone of site-selective reactions, allowing for controlled, stepwise functionalization of the furan (B31954) ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for functionalizing halogenated heterocycles. scielo.br For polyhalogenated substrates like this compound, the key challenge lies in achieving selective reaction at one bromine center over the other. researchgate.net

The Suzuki-Miyaura coupling, which joins an organic halide with an organoboron reagent, is a widely used transformation due to its mild conditions and the low toxicity of its reagents. rsc.orgnih.gov While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed, research on analogous polybrominated furans and other heterocycles provides significant insight.

For instance, studies on 2,3,4,5-tetrabromofuran have shown that it is possible to substitute the bromine atoms with aryl groups using Suzuki-Miyaura conditions. wikipedia.org More pertinent to selectivity, research on 3,4-dibromo-2(5H)-furanone demonstrates regioselective Suzuki-Miyaura reactions. unipi.it This suggests that a similar selective coupling should be feasible for this compound. The C3-Br bond is expected to be more reactive towards the initial oxidative addition step with the palladium catalyst due to its more electron-deficient nature compared to the C4-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 2,3,4,5-Tetraphenylfuran | 92 | wikipedia.org |

| 3,4-Dibromo-2(5H)-furanone | Arylboronic acids | Pd₂(dba)₃ / P(o-Tol)₃ | Ag₂O | THF | 65 | 3-Bromo-4-aryl-2(5H)-furanone | 61-79 | unipi.it |

| 1,4-Dibromo-nitrobenzene | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 4-Bromo-4'-nitro-1,1'-biphenyl | 91 | researchgate.netnih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are vital tools for molecular construction. The Stille coupling utilizes organostannane reagents, while the Sonogashira coupling involves the reaction of terminal alkynes, typically with copper(I) as a co-catalyst. rsc.orgresearchgate.netiust.ac.ir

The Sonogashira reaction has been successfully applied to other polyhalogenated heterocycles, demonstrating site-selectivity. For example, 3,5-dibromo-2-pyrone undergoes selective Sonogashira coupling at the C3 position, which is more electron-deficient than the C5 position. nih.gov This precedent strongly suggests that this compound would react selectively at the C3 position under Sonogashira conditions to yield an alkynylated product. The Stille reaction, though employing more toxic organotin reagents, offers a complementary approach that would also be expected to show selectivity based on the electronic differences between the C3 and C4 positions. rsc.org

Site selectivity in the cross-coupling of polyhalogenated heterocycles is governed by the initial, and often rate-determining, oxidative addition of the palladium catalyst into a carbon-halogen bond. researchgate.net Several factors influence which bond reacts preferentially:

Electronic Effects : The oxidative addition of the Pd(0) catalyst is favored at carbon centers with lower electron density. nih.gov In this compound, the C3 position is rendered more electron-deficient than C4 due to both the inductive effect of the adjacent ester group and its alpha position relative to the furan oxygen. Therefore, selective oxidative addition at the C3-Br bond is the predicted outcome.

Steric Hindrance : Bulky substituents near a halogen can impede the approach of the palladium catalyst, directing the reaction to a less sterically hindered site. In the target molecule, the steric environments of C3 and C4 are relatively similar.

Catalyst and Ligand Control : The choice of palladium catalyst and, more importantly, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically influence selectivity. Bulky or electron-rich ligands can alter the steric and electronic properties of the catalyst, sometimes reversing the inherent electronic preference of the substrate. researchgate.net

Reaction Conditions : Factors such as solvent and the presence of additives can also play a role in modulating reactivity and selectivity, although electronic factors are typically dominant in substrates with significant electronic differentiation. researchgate.net

Nucleophilic Substitution Reactions with Varied Nucleophiles

Direct nucleophilic aromatic substitution (SNAr) on unactivated furan rings is generally challenging. organic-chemistry.org However, the bromine atoms on this compound can serve as leaving groups. Research on the related compound 3,4-dibromofuran-2(5H)-one shows that it readily undergoes amination with various primary and secondary amines to yield 3-bromotetronamides. scielo.br This reaction proceeds via a nucleophilic addition-elimination pathway. scielo.br

This suggests that this compound could react with strong nucleophiles, likely favoring substitution at the more electrophilic C3 position. The reaction would involve the nucleophilic attack at the carbon bearing a bromine atom, followed by the elimination of the bromide ion. The viability and selectivity of such a reaction would be highly dependent on the nature and strength of the nucleophile.

Table 2: Nucleophilic Substitution with Amines on a 3,4-Dibrominated Furanone Model System

| Substrate | Nucleophile (Amine) | Base | Solvent | Product | Yield (%) | Ref. |

| 3,4-Dibromofuran-2(5H)-one | Aniline | NaHCO₃ | Acetonitrile | 3-Bromo-1-phenyltetronamide | 73 | scielo.br |

| 3,4-Dibromofuran-2(5H)-one | 4-Methoxy-aniline | NaHCO₃ | Acetonitrile | 3-Bromo-1-(4-methoxyphenyl)tetronamide | 82 | scielo.br |

| 3,4-Dibromofuran-2(5H)-one | 4-Nitro-aniline | NaHCO₃ | Acetonitrile | 3-Bromo-1-(4-nitrophenyl)tetronamide | 75 | scielo.br |

| 3,4-Dibromofuran-2(5H)-one | Morpholine | NaHCO₃ | Acetonitrile | 3-Bromo-1-morpholinotetronamide | 85 | scielo.br |

Directed Ortho Metalation (DoM) and Lithiation Studies of Bromofuroates

Directed ortho Metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a nearby position. wikipedia.orgrsc.org In this compound, the ethyl ester at C2 serves as an effective DMG.

However, in polyhalogenated systems, a competition exists between DoM (deprotonation) and lithium-halogen exchange. The possible reaction pathways with an organolithium reagent (R-Li) are:

Deprotonation (DoM) : Removal of the most acidic ring proton at C5, directed by the C2-ester group.

Lithium-Halogen Exchange : Exchange of a bromine atom with lithium, which is typically faster for more reactive C-Br bonds.

Studies on the closely related Ethyl 5-bromo-2-furoate provide a crucial precedent. This substrate undergoes highly regioselective metalation at the C3 position when treated with a lithium amide base in the presence of a zinc salt. harvard.edu This result unequivocally demonstrates the potent directing effect of the C2-ester group towards the C3 position.

For this compound, the C3 position is blocked by a bromine atom. Therefore, DoM would be expected to occur at the only other accessible ortho position, C5. However, lithium-halogen exchange is a very fast process and may occur preferentially at either the C3-Br or C4-Br bond before deprotonation at C5 can take place. The preference for α-deprotonation in furans is well-established, but the presence of bromine atoms significantly alters the reactivity landscape. organic-chemistry.org The ultimate outcome would depend on the specific base used (e.g., n-BuLi vs. a lithium amide like LTMP or Cy₂NLi) and the reaction temperature, which can be fine-tuned to favor one pathway over the other. harvard.edu

Cycloaddition Reactions Involving the Furan Moiety

Cycloaddition reactions represent a powerful class of chemical transformations for the construction of cyclic compounds. organicreactions.org The furan ring, a five-membered aromatic heterocycle, can participate in various cycloaddition reactions, acting as a 4π-electron component (diene). organicreactions.orgnih.gov The reactivity and selectivity of these reactions are significantly influenced by the substituents present on the furan ring. nih.gov In the case of this compound, the presence of two bromine atoms and an ester group profoundly impacts its behavior in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com Generally, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor. libretexts.org

Given the presence of electron-withdrawing bromine and ethyl carboxylate groups, this compound is considered an electron-deficient furan. This electronic characteristic diminishes its reactivity as a diene in typical Diels-Alder reactions. nih.gov Electron-withdrawing substituents decrease the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of a standard dienophile, thus slowing down the reaction. nih.gov

Conversely, its electron-deficient nature could theoretically allow it to act as a dienophile in an inverse-electron-demand Diels-Alder reaction. wikipedia.org In this type of reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org However, specific examples of this compound acting as a dienophile in Diels-Alder reactions are not extensively documented in the reviewed literature. The primary role of furan derivatives in Diels-Alder reactions is typically as the diene component. nih.gov

It is also important to consider that furan itself is less reactive and less endo-selective in Diels-Alder reactions compared to a more reactive diene like cyclopentadiene. nih.govreddit.com The aromatic character of the furan ring must be overcome during the cycloaddition, which contributes to a higher activation barrier. The reversibility of the Diels-Alder reaction with furans, known as the retro-Diels-Alder reaction, is also a significant factor, often favored at higher temperatures. wikipedia.org

The [4+3]-cycloaddition is a powerful method for synthesizing seven-membered rings, a structural motif found in numerous natural products. organicreactions.orgnih.gov This reaction typically involves a 4π-electron system (diene), such as furan, and a 2π-electron, three-atom component, commonly an oxyallyl cation. organicreactions.org These reactions are known for their high degree of stereoselectivity, often leading to the formation of complex polycyclic systems with good control over the relative stereochemistry of newly formed chiral centers. organicreactions.orgresearchgate.net

The general mechanism involves the generation of an oxyallyl cation, often from an α,α'-dihaloketone, which then reacts with the furan diene. researchgate.net Furans are particularly useful dienes in these reactions. organicreactions.org

In [4+3]-cycloaddition reactions involving substituted furans, the formation of multiple diastereomers is possible. researchgate.net The reaction of a chiral furan with a symmetrical oxyallyl cation can theoretically produce up to eight diastereomeric cycloadducts. researchgate.net However, these reactions often exhibit high levels of diastereoselectivity, favoring the formation of specific stereoisomers. researchgate.netoup.com

Key factors influencing diastereoselectivity include:

cis/trans Diastereoselectivity: The relative orientation of the substituents on the newly formed seven-membered ring.

endo/exo Diastereoselectivity: The orientation of the dienophile relative to the diene during the cycloaddition. A high endo diastereoselectivity is commonly observed in the [4+3] cycloadditions of C2-substituted furans. researchgate.netoup.com

π-Facial Diastereoselectivity: The selective attack of the dienophile on one of the two diastereotopic faces of the furan ring, often guided by a chiral auxiliary on the furan. researchgate.net

Studies on C3-substituted furans with chelating groups have shown that complete cis-trans and endo-exo diastereoselectivity can be achieved in their [4+3]-cycloaddition with oxyallyl cations generated from α,α'-dihaloketones. lookchem.comresearchgate.net This high selectivity is attributed to coordination effects between the substituent and the incoming electrophile. Although this compound has substituents at the 2, 3, and 4-positions, the principles of stereocontrol observed in related systems suggest that its cycloaddition reactions would also proceed with a degree of stereoselectivity, influenced by the steric and electronic nature of the bromine and ester groups.

While specific data on the cycloreversion of adducts derived from this compound is not available, the influence of bromine substituents can be inferred from studies on related systems, such as brominated norbornadienes. scienceopen.comscienceopen.com The retro-Diels-Alder reaction, a form of cycloreversion, is the thermal reversal of the cycloaddition. wikipedia.org

The presence of heavy atoms like bromine can influence the stability and reactivity of both the cycloadduct and the transition state for cycloreversion. Electronic effects of the bromine atoms, being electron-withdrawing, can impact the electron density distribution within the molecule. scienceopen.comrsc.org

Interactive Table: Factors Influencing Cycloaddition Reactions of Furans

| Feature | Description | Relevance to this compound |

| Diene Electronics | Electron-rich dienes are more reactive in standard Diels-Alder reactions. libretexts.org | The ester and bromine groups are electron-withdrawing, making the furan ring electron-poor and less reactive as a diene. nih.gov |

| Dienophile Electronics | Electron-poor dienophiles are more reactive in standard Diels-Alder reactions. libretexts.org | Could potentially act as a dienophile in inverse-electron-demand reactions, though this is less common for furans. wikipedia.org |

| Stereoselectivity | Reactions are often highly stereoselective, with endo products frequently favored. wikipedia.orgresearchgate.net | High diastereoselectivity is expected in [4+3] cycloadditions, influenced by the substituents. researchgate.netresearchgate.net |

| Reversibility | Diels-Alder reactions with furan are often reversible (retro-Diels-Alder). wikipedia.org | The stability of the resulting cycloadduct would be influenced by the bromine substituents, potentially affecting the equilibrium. scienceopen.comqu.edu.qa |

(4+3)-Cycloaddition Chemistry Utilizing Furan Scaffolds

Derivatization and Interconversion of the Ester Functionality

The ethyl ester group at the C2 position of this compound is a versatile functional handle that allows for various chemical transformations without directly altering the dibrominated furan core.

The hydrolysis of the ethyl ester group is a fundamental transformation that converts this compound into its corresponding carboxylic acid, 3,4-dibromo-2-furoic acid. This reaction is typically carried out under basic or acidic conditions.

While direct literature on the hydrolysis of this compound is sparse, the procedure is analogous to the hydrolysis of other furoate esters. For instance, the hydrolysis of other furan esters is a common step in synthetic sequences. iust.ac.ir The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (in basic hydrolysis) or water (in acid-catalyzed hydrolysis) on the ester carbonyl carbon, leading to the cleavage of the ethyl C-O bond and formation of the carboxylate or carboxylic acid and ethanol.

The resulting 3,4-dibromo-2-furoic acid is a valuable intermediate for further synthetic modifications, such as the formation of amides, acid chlorides, or other ester derivatives.

Transesterification and Amidation Reactions for Diverse Furoate Derivatives

The ethyl ester group in this compound is amenable to transformations such as transesterification and amidation, which allow for the synthesis of a diverse array of furoate derivatives. These reactions are fundamental in modifying the properties of the parent compound for various applications.

Transesterification

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with that of an alcohol. lscollege.ac.in This reaction is typically catalyzed by an acid or a base. srsintl.com In the case of this compound, transesterification can be employed to introduce different alkyl or aryl groups, thereby altering the steric and electronic properties of the ester moiety.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester. srsintl.com This is followed by the elimination of the original ethoxide group. For acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. lscollege.ac.in

While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for a wide range of esters. The reaction conditions can be tailored to favor the formation of the desired product, often by using the incoming alcohol as a solvent to drive the equilibrium forward. lscollege.ac.in

Table 1: Examples of Transesterification Reactions on Furoate Esters (Analogous Systems)

| Starting Ester | Alcohol | Catalyst | Product | Reference |

| Methyl furoate | Ethylene glycol | Titanium alkoxide | Polyester | researchgate.net |

| Dimethyl terephthalate | Ethylene glycol | Not specified | Polyethylene terephthalate | lscollege.ac.in |

Amidation

Amidation of this compound involves the reaction of the ester with an amine to form the corresponding amide. This transformation is significant for the synthesis of compounds with potential biological activity, as the amide bond is a key feature in many pharmaceutical agents. Direct amidation of esters can be challenging and often requires specific catalysts or coupling agents. nih.gov

Base-promoted direct amidation of esters has emerged as a useful method. nih.govrsc.org For instance, the use of potassium tert-butoxide in DMSO has been shown to facilitate the amidation of various esters with a range of amines. nih.gov Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

While direct experimental data on the amidation of this compound is limited, studies on related furoate esters provide valuable insights. For example, biocatalytic amidation of ethyl 2-furoate has been demonstrated, showcasing an environmentally friendly approach to amide synthesis.

Table 2: Examples of Amidation Reactions on Furoate Esters and Related Systems

| Starting Ester/Acid | Amine | Coupling Agent/Catalyst | Product | Reference |

| Ethyl 2-furoate | Benzylamine | Serinicoccus profundi Lipase (SpL) | N-benzyl-2-furamide | |

| 3-Nitrobenzoic acid | 4-Methylpiperidine | EDC/DMAP | N-(4-methylpiperidin-1-yl)-3-nitrobenzamide | chem-station.com |

| Methyl 3-methyl benzoate | 4-Methyl aniline | t-BuOK in DMSO | 3-Methyl-N-(p-tolyl)benzamide | nih.gov |

Electrophilic and Radical Reactions on the Furan Ring and Ester Group

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the presence of two electron-withdrawing bromine atoms and an ester group significantly influences its reactivity.

Electrophilic Reactions

Furan generally undergoes electrophilic substitution preferentially at the C2 and C5 positions due to the higher stability of the resulting carbocation intermediate. chemicalbook.com In this compound, the C2 position is already substituted. The bromine atoms at C3 and C4 deactivate the ring towards electrophilic attack through their inductive effect, while the ester group at C2 is also deactivating. Despite this deactivation, the remaining C5 position is the most likely site for electrophilic substitution.

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds at the positions of the bromine atoms. These palladium-catalyzed reactions proceed via an oxidative addition of the C-Br bond to the palladium(0) catalyst. nih.gov Studies on dibromofurans have shown that the C2 position is generally more reactive than the C3 position in such couplings. thieme-connect.com For 2,3-dibromofurans, site-selectivity in favor of the 2-position is often observed in Sonogashira and Stille reactions. thieme-connect.com In the case of 2,3-dibromofuran (B1599518), a twofold Heck reaction can lead to the formation of 2,3-di(alkenyl)furans, which can then undergo further transformations. thieme-connect.comthieme-connect.com

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dibromofurans

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,3-Dibromofuran | Acrylates/Styrenes | Pd(OAc)₂ / SPhos or XPhos | 2,3-Di(alkenyl)furans | thieme-connect.com |

| 2,4-Dibromofuran | Tributylvinyltin | Pd(PPh₃)₄ or PdCl₂ | Mono- or di-substituted products | |

| 2,3,4,5-Tetrabromofuran | Arylboronic acids | Pd catalyst | Mono-, di-, and tetraarylfurans | rsc.org |

Radical Reactions

The furan ring can also participate in radical reactions. Free-radical bromination, for instance, typically occurs via a chain mechanism involving initiation, propagation, and termination steps. byjus.com While electrophilic bromination of furans is common, radical bromination can also be achieved, often using reagents like N-bromosuccinimide (NBS) under UV light or with a radical initiator. researchgate.netlibretexts.org The presence of the ester group can influence the regioselectivity of such reactions. For methyl 2-methyl-3-furoate, bromination with NBS under different conditions can lead to a variety of selectively brominated products. researchgate.net It is plausible that under radical conditions, further substitution on the furan ring of this compound could occur, or reactions could potentially take place at the ethyl group of the ester, although the furan ring positions are generally more reactive.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Ethyl 3,4-dibromo-2-furoate" in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Elucidation of Regio- and Stereochemistry in Reaction Products

In the synthesis of "this compound" and its subsequent reactions, NMR spectroscopy is crucial for confirming the regiochemistry of the bromine atoms on the furan (B31954) ring. The presence of a single proton on the furan ring (H-5) provides a clear diagnostic signal in the ¹H NMR spectrum. Its chemical shift and coupling to other nuclei would definitively distinguish it from other possible dibrominated isomers.

For instance, the ¹H NMR spectrum of the parent compound, ethyl 2-furoate, shows distinct signals for the furan protons at positions 3, 4, and 5. chemicalbook.comnih.gov In "this compound," only the H-5 proton remains on the furan ring. Its expected chemical shift would be influenced by the electron-withdrawing effects of the adjacent bromine atom and the ester group. Based on data for similar brominated furans, the H-5 proton signal is anticipated to appear as a singlet in a distinct region of the spectrum.

The ethyl ester group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence for the ethyl fragment.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (Ethyl) | ~4.40 | Quartet (q) | ~7.1 | 2H |

| -CH₃ (Ethyl) | ~1.40 | Triplet (t) | ~7.1 | 3H |

| H-5 (Furan) | ~7.50-7.70 | Singlet (s) | - | 1H |

Note: These are predicted values based on known spectroscopic data for similar compounds.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To provide unequivocal structural proof, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals. chemicalpapers.com The absence of any other correlations to the furan proton would confirm its isolation on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethyl group's -CH₂- and -CH₃, as well as the C-5 of the furan ring by correlating them to their attached protons.

Correlation from the H-5 proton to the carbon atoms C-3 and C-4.

Correlations from the ethyl -CH₂- protons to the carbonyl carbon (C=O) of the ester group and the ethyl -CH₃- carbon.

Correlation from the H-5 proton to the carbonyl carbon (C-2) could also be possible, further cementing the assignment.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~158 |

| C-2 (Furan) | ~145 |

| C-5 (Furan) | ~120 |

| C-3 (Furan) | ~115 |

| C-4 (Furan) | ~110 |

| -CH₂- (Ethyl) | ~62 |

| -CH₃ (Ethyl) | ~14 |

Note: These are predicted values based on known spectroscopic data for similar compounds like ethyl 2-furoate and brominated furans. chemicalbook.comacs.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for confirming the molecular weight of "this compound" and for gaining structural information through analysis of its fragmentation patterns. The presence of two bromine atoms gives a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion peak, which is a definitive indicator of a dibrominated compound. miamioh.edu

The molecular weight of "this compound" (C₇H₆Br₂O₃) is 297.93 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecule is expected to undergo several key fragmentation processes:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of an ethyl radical (-C₂H₅): Resulting from cleavage of the ether oxygen bond.

Loss of a bromine atom (-Br): Halogens are often lost as radicals.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

Hypothetical Mass Spectrometry Data Table:

| m/z Value | Proposed Fragment Identity | Isotopic Pattern |

| 298/300/302 | [M]⁺ (Molecular Ion) | Characteristic for Br₂ |

| 253/255/257 | [M - OC₂H₅]⁺ | Characteristic for Br₂ |

| 269/271/273 | [M - C₂H₅]⁺ | Characteristic for Br₂ |

| 219/221 | [M - Br]⁺ | Characteristic for Br |

| 140 | [M - 2Br]⁺ | No bromine |

Note: The relative intensities of these peaks would depend on the ionization conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups and for obtaining a unique "fingerprint" of the compound. Current time information in Bangalore, IN.researchgate.net

For "this compound," the key vibrational bands would be associated with the ester group, the furan ring, and the carbon-bromine bonds.

Ester Group: A strong, characteristic C=O stretching band is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

Furan Ring: The furan ring has characteristic stretching and bending vibrations. C=C stretching modes are expected around 1500-1600 cm⁻¹. The C-H stretching of the lone H-5 proton would be observed above 3000 cm⁻¹. globalresearchonline.net

Carbon-Bromine Bonds: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring and the C-Br bonds, which may be weak in the IR spectrum. wiley.comchemicalpapers.com

Predicted Vibrational Spectroscopy Data:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Furan) | ~3100 | ~3100 | Medium |

| C-H Stretch (Aliphatic) | 2900-3000 | 2900-3000 | Medium |

| C=O Stretch (Ester) | ~1730 | ~1730 | Strong (IR), Weak (Raman) |

| C=C Stretch (Furan Ring) | ~1550, ~1480 | ~1550, ~1480 | Medium |

| C-O Stretch (Ester) | ~1250, ~1150 | ~1250, ~1150 | Strong |

| C-Br Stretch | ~650 | ~650 | Medium-Strong |

Note: These are predicted values based on general spectroscopic correlations and data from related furan esters. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives or Complexes

Should "this compound" be obtained as a single crystal of suitable quality, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. wikipedia.organton-paar.com This technique measures the diffraction of X-rays by the ordered array of molecules in a crystal, allowing for the calculation of an electron density map from which atomic positions can be precisely determined. nih.gov

The resulting structural model would provide definitive information on:

Bond Lengths: e.g., the lengths of the C-Br, C=O, C-O, and furan ring bonds.

Bond Angles: The precise angles between atoms, confirming the geometry of the furan ring and the ester substituent.

Conformation: The preferred orientation of the ethyl ester group relative to the furan ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any potential halogen bonding or other non-covalent interactions.

While no crystal structure for "this compound" itself is currently in the public domain, analysis of related structures, such as rare earth 3-furoate (B1236865) complexes, demonstrates the power of this technique in elucidating the coordination and structure of furoate-containing compounds. mdpi.com A study on 3,4-dibromofuran (B150810) derivatives has also utilized X-ray diffraction to confirm molecular structures. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Stability

Quantum chemical studies are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For Ethyl 3,4-dibromo-2-furoate, DFT calculations are instrumental in predicting its three-dimensional structure, stability, and various spectroscopic properties.

Spectroscopic Properties: DFT is also employed to predict spectroscopic data, which can be used to verify experimental results. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure.

Below is a representative table of the type of data that would be generated from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C3-Br Bond Length | The distance between the carbon atom at position 3 and its bonded bromine atom. | 1.85 - 1.90 Å |

| C4-Br Bond Length | The distance between the carbon atom at position 4 and its bonded bromine atom. | 1.85 - 1.90 Å |

| C=O Bond Length (Ester) | The length of the carbonyl double bond in the ethyl ester group. | 1.20 - 1.25 Å |

| C-O-C Angle (Ester) | The bond angle within the ester linkage. | 115 - 120° |

| Calculated Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 3.5 D |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and shapes of these orbitals are crucial for predicting how a molecule will react.

For this compound, the electron-withdrawing nature of the bromine atoms and the ethyl ester group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted furan (B31954). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

HOMO: The HOMO is typically distributed over the furan ring and the bromine atoms. It represents the regions from which the molecule is most likely to donate electrons in a reaction (i.e., act as a nucleophile).

LUMO: The LUMO is primarily located on the furan ring's carbon atoms, particularly those bonded to the bromine atoms. This orbital represents the regions where the molecule is most likely to accept electrons (i.e., act as an electrophile). In reactions like cross-coupling, the LUMO's characteristics at the C-Br bonds are critical.

FMO analysis is particularly useful for predicting the regioselectivity of reactions. For instance, in a nucleophilic attack or the oxidative addition step of a cross-coupling reaction, the reaction is likely to occur at the atom where the LUMO has its largest lobe. Computational studies on similar dihalogenated heterocycles show that the LUMO lobes are often larger at the C-X bonds, making these sites susceptible to attack. wuxibiology.com

| Orbital | Predicted Energy (eV) | Description and Implication for Reactivity |

|---|---|---|

| HOMO | -7.0 to -6.5 | Represents the molecule's ability to donate electrons. The energy suggests it is a relatively weak electron donor. |

| LUMO | -1.5 to -1.0 | Represents the molecule's ability to accept electrons. The lobes are expected to be significant at the C3 and C4 positions, indicating these are the primary electrophilic sites. |

| HOMO-LUMO Gap | 5.0 to 6.0 | A relatively large gap indicates high kinetic stability but suggests that reactions will require specific activation, such as by a transition metal catalyst. |

Mechanistic Studies of Key Reactions Involving this compound

Computational chemistry provides a virtual laboratory to explore the detailed step-by-step mechanisms of chemical reactions, which can be difficult to probe experimentally.

For reactions involving this compound, such as palladium-catalyzed cross-coupling, computational methods can map the entire potential energy surface. This involves identifying all intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy of a reaction step, and therefore its rate.

A typical mechanistic study of a Suzuki-Miyaura coupling at one of the C-Br positions would involve calculating the energies of the following key steps:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the C-Br bond. Calculations would determine the transition state energies for insertion at C3 versus C4.

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By comparing the energy profiles for the reaction at both the C3 and C4 positions, chemists can predict which pathway is kinetically and thermodynamically favored, thus explaining the observed site selectivity. nih.gov

This compound has two distinct bromine atoms, leading to the question of site selectivity in reactions like Suzuki, Stille, or Sonogashira cross-coupling. Computational studies are essential for predicting which bromine is more likely to react. The selectivity depends on a combination of factors:

Steric Effects: The ethyl ester group at the C2 position creates significant steric hindrance around the C3-Br bond. This could hinder the approach of the bulky palladium catalyst, favoring reaction at the less hindered C4-Br position.

Catalyst and Ligand Effects: The choice of catalyst and ligands can dramatically alter site selectivity. whiterose.ac.uk Bulky phosphine (B1218219) ligands on the palladium catalyst would further amplify the steric preference for the C4 position. Computational models can include these ligands to provide a more accurate prediction of selectivity.

Based on these principles, it is often predicted that cross-coupling reactions on this compound would preferentially occur at the C4 position due to the dominant steric hindrance from the C2-ester group. Computational studies on similar systems confirm that steric factors often override subtle electronic differences in determining site selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations are invaluable for understanding the conformational flexibility of this compound and its interactions with other molecules in a solution or a condensed phase. mdpi.com

Conformational Analysis: The ethyl ester group is not rigid and can rotate around the C2-C(O) and O-CH₂ bonds. MD simulations can explore the potential energy landscape of these rotations, revealing the most stable conformations and the energy barriers between them. This is important as the conformation can affect the molecule's reactivity and how it packs in a crystal lattice.

Intermolecular Interactions: In a simulated liquid or solid state, MD can reveal how molecules of this compound interact with each other or with solvent molecules. Potential interactions include:

π-π Stacking: The furan rings could stack on top of each other.

Halogen Bonding: The electrophilic region on the bromine atoms could interact with a nucleophilic atom on a neighboring molecule.

Understanding these interactions is crucial for predicting physical properties like melting point and solubility, and for designing materials like liquid crystals or organic semiconductors. MD simulations provide a dynamic picture that is closer to real-world conditions than static quantum calculations. nih.govchemrxiv.org

Applications of Ethyl 3,4 Dibromo 2 Furoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The carbon-bromine bonds at the C3 and C4 positions of ethyl 3,4-dibromo-2-furoate are prime reaction sites for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov This reactivity allows for the selective or sequential replacement of the bromine atoms with a wide array of functional groups, making the compound an ideal scaffold for constructing intricate heterocyclic systems.

Synthesis of Polyfunctionalized Furan (B31954) Derivatives and Analogues

The generation of polyfunctionalized furan derivatives from this compound is primarily achieved through palladium-catalyzed cross-coupling methodologies. mdpi.com Reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings allow for the introduction of aryl, vinyl, alkyl, and alkynyl substituents. sigmaaldrich.commdpi.com The differential reactivity of the C-Br bonds could potentially allow for selective, stepwise functionalization, further enhancing its synthetic utility. This strategic modification yields a diverse library of furan derivatives that are key structural motifs in many pharmaceuticals and bioactive natural products. mdpi.comnih.govsemanticscholar.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions for Functionalization This table is interactive. Click on the headers to sort.

| Reaction Name | Reagent Type | Introduced Group | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Aryl/Vinyl | 3,4-Diaryl-2-furoates |

| Stille | Organostannane | Aryl/Alkenyl/Alkynyl | Poly-substituted furans |

| Sonogashira | Terminal Alkyne | Alkynyl | 3,4-Dialkynyl-2-furoates |

| Heck | Alkene | Alkenyl | 3,4-Dialkenyl-2-furoates |

Construction of Fused Polycyclic Systems (e.g., Furopyridines, Naphthofurans, Furocoumarins)

The dibromo functionality of this compound serves as an excellent handle for annulation reactions to create fused polycyclic systems. semanticscholar.org Synthetic strategies often involve the construction of a second ring onto the pre-formed furan core. semanticscholar.org For instance, sequential cross-coupling reactions can be designed to first introduce a substituent with a reactive handle, which then participates in an intramolecular cyclization to form the fused ring.

Furopyridines: These structures can be synthesized by introducing nitrogen-containing fragments via coupling reactions, followed by cyclization to form the pyridine (B92270) ring fused to the furan. semanticscholar.org

Naphthofurans: The synthesis of naphthofurans can be achieved by forming a benzene (B151609) ring fused to the furan. eurjchem.comresearchgate.net Palladium-catalyzed reactions that form two new carbon-carbon bonds are particularly useful in this context. eurjchem.comresearchgate.net

Furocoumarins: These compounds, known for their photobiological activity, consist of a furan ring fused to a coumarin (B35378) core. nih.govnih.govjocpr.com this compound can serve as a precursor to the furan portion, which is then fused to a pre-existing phenolic or pyrone ring system to construct the furocoumarin framework. nih.gov

Precursor for Novel Materials with Tunable Properties

The electronic characteristics and reactivity of the furan ring in this compound make it a promising candidate for the development of advanced functional materials.

Development of Components for Self-Healing Materials and Self-Immolative Polymers via Reversible Chemistry (e.g., Diels-Alder)

The furan moiety can act as a diene in the thermally reversible Diels-Alder [4+2] cycloaddition reaction, most commonly with a maleimide (B117702) dienophile. masterorganicchemistry.comnih.govnih.gov This reversible bond formation is a cornerstone of self-healing polymer technology. nih.gov When incorporated into a polymer network, the furan units can form cross-links with maleimide units. Upon damage, applying heat can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal the crack. Subsequent cooling re-establishes the Diels-Alder adducts, restoring the network's integrity. nih.govnih.gov

The reactivity of the furan ring in the Diels-Alder reaction is sensitive to its electronic properties. nih.govrsc.orgsemanticscholar.org The electron-withdrawing nature of the two bromine atoms and the ethyl ester group on this compound would decrease the electron density of the furan ring, influencing the kinetics and equilibrium of the Diels-Alder/retro-Diels-Alder process. This tunability is crucial for designing self-healing materials that operate within specific temperature ranges. Research has confirmed that 3,4-dibromofuran (B150810) participates in Diels-Alder reactions, forming an initial adduct that can subsequently rearrange. rsc.orgrsc.org

Integration into Extended Pi-Conjugated Systems for Electronic or Optical Applications

The development of organic materials for electronic and optical applications often relies on molecules with extended π-conjugated systems. Oligomers and polymers containing furan units (oligofurans and polyfurans) are of significant interest in this area. huji.ac.ilresearchgate.netrsc.org this compound is an ideal monomer or building block for synthesizing such systems.

Using palladium-catalyzed polymerization reactions, such as Suzuki or Stille coupling, the bromine atoms can be replaced to link multiple furan units together, creating conjugated oligofurans or polyfurans. researchgate.netrsc.orgresearchgate.net The synthesis of long oligofurans via Stille coupling of dibromooligofurans has been reported as a key step toward creating stable and conducting polyfuran films. researchgate.netrsc.org Furthermore, doping oligofurans with elements like boron has been shown to produce highly luminescent materials with tunable emission colors, created via Stille-type cross-coupling protocols from halogenated precursors. acs.org The properties of these resulting π-conjugated systems can be fine-tuned by co-polymerizing the furan derivative with other aromatic monomers, allowing for precise control over the electronic and optical characteristics (e.g., bandgap, emission wavelength) of the final material. acs.org

Utilization in "Click" Chemistry and Other Efficient Synthesis Methodologies

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The furan ring of this compound can participate in reactions that fall under this category.

The rapid and efficient Diels-Alder reaction between a furan and a 1,2,4-triazoline-3,5-dione (TAD) derivative is considered a form of click chemistry. rsc.org This reaction proceeds quickly at room temperature and can be used for efficient bioconjugation or materials modification.

Moreover, the dibromo functionality of the compound allows for its modification into a precursor for the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. A terminal alkyne can be readily installed onto the furan ring using a Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This two-step sequence—Sonogashira coupling followed by CuAAC—enables the efficient linking of the furan core to other molecules or substrates bearing an azide (B81097) group, demonstrating the compound's utility in modular chemical synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furopyridines |

| Naphthofurans |

| Furocoumarins |

| Maleimide |

Future Research Directions and Unexplored Avenues for Ethyl 3,4 Dibromo 2 Furoate

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of Ethyl 3,4-dibromo-2-furoate likely relies on traditional bromination methods that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and sustainable synthetic pathways.

Key research avenues will include:

Alternative Brominating Agents: Exploring the use of safer and more atom-economical brominating agents to replace elemental bromine. Agents such as N-bromosuccinimide (NBS) are easier and safer to handle than liquid bromine, which is highly corrosive and toxic. frontiersin.org Other alternatives could include hydrobromic acid in the presence of an oxidant or salt-based reagents like a mixture of sodium bromide and sodium bromate, which can generate bromine in situ.

Catalytic Systems: Investigating catalytic methods to improve the efficiency and selectivity of the bromination process. This includes the use of both homogeneous and heterogeneous catalysts to reduce the amount of reagents needed and to facilitate catalyst recycling.

Green Solvents: Replacing conventional chlorinated solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents to minimize the environmental impact of the synthesis.

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive the bromination reaction offers a green alternative to traditional thermal methods. nih.gov These techniques can often be performed under milder conditions and with higher selectivity. Visible-light-induced photoredox catalysis, for instance, has been successfully applied to the bromination of phenols and alkenes. nih.gov

Biocatalysis: Exploring the potential of enzymes, such as halogenases, to catalyze the specific bromination of the furan (B31954) ring. Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and the use of environmentally friendly reagents.

A comparative overview of potential greener alternatives to conventional bromination is presented in the table below.

| Approach | Potential Advantages | Challenges |

| Alternative Brominating Agents (e.g., NBS) | Improved safety and handling; reduced toxicity. frontiersin.org | Lower atom economy compared to Br2; generation of byproducts. frontiersin.org |

| Catalytic Bromination | Increased reaction efficiency and selectivity; potential for catalyst recycling. | Catalyst cost and stability; potential for metal contamination of the product. |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact and toxicity. | Substrate solubility and reactivity issues; challenges in product separation. |

| Photocatalysis/Electrosynthesis | Mild reaction conditions; high selectivity; use of renewable energy sources. nih.gov | Requirement for specialized equipment; potential for side reactions. |

| Biocatalysis (e.g., Halogenases) | High regio- and stereoselectivity; mild and environmentally friendly conditions. | Enzyme availability and stability; limited substrate scope. |

Enantioselective and Diastereoselective Transformations

Given the planar nature of the furan ring and the presence of two bromine atoms, this compound presents opportunities for stereoselective functionalization. Future research will likely focus on developing methods to introduce chirality to this scaffold, leading to the synthesis of enantiomerically enriched or diastereomerically pure derivatives.

Potential areas of exploration include:

Asymmetric Catalysis: The development of chiral catalysts, including organocatalysts (e.g., proline derivatives, cinchona alkaloids) and transition metal complexes with chiral ligands, will be crucial for achieving high stereocontrol in reactions involving this compound. mdpi.comresearchgate.net These catalysts could be employed in various transformations, such as asymmetric cross-coupling reactions at the C-Br bonds or cycloaddition reactions involving the furan ring.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the furoate ester or other parts of the molecule could direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed to yield the chiral product.

Substrate-Controlled Diastereoselective Reactions: For derivatives of this compound that already contain a stereocenter, future work could explore how this existing chirality influences the diastereoselectivity of further functionalization of the furan ring.

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic mixtures of functionalized this compound derivatives would provide access to enantiomerically pure compounds.

The successful implementation of these strategies would open the door to the synthesis of novel chiral building blocks for applications in medicinal chemistry and materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

To enhance the practicality and scalability of reactions involving this compound, future research will focus on integrating its synthesis and subsequent transformations into continuous flow chemistry and automated synthesis platforms.

This approach offers several advantages over traditional batch processing:

Improved Safety: Flow chemistry allows for the use of smaller reaction volumes at any given time, which is particularly beneficial when working with hazardous reagents or intermediates. The enclosed nature of flow reactors also minimizes exposure to toxic chemicals.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to improved reproducibility and higher yields.

Increased Efficiency and Throughput: Continuous processing enables the rapid production of larger quantities of the target compound without the need for scaling up individual batch reactors.

Facilitated Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the streamlined synthesis of compound libraries based on the this compound scaffold.

Future work in this area will involve the design and optimization of flow reactors for the synthesis of this compound and its derivatives, as well as the development of in-line purification and analysis techniques to create fully integrated and automated synthetic processes.

Exploration of Novel Reactivity Modes and Catalytic Cycles

The two bromine atoms on the furan ring of this compound offer a rich platform for exploring novel reactivity and catalytic cycles. Future research will aim to move beyond conventional cross-coupling reactions and investigate more intricate and efficient transformations.

Key areas of interest include:

Domino and Cascade Reactions: Designing multi-step, one-pot reactions that are initiated by the functionalization of one or both C-Br bonds. These cascade sequences can rapidly build molecular complexity from a simple starting material.

Dual Catalysis: Employing two distinct catalysts to promote different bond-forming events in a single reaction vessel. For example, a combination of a transition metal catalyst for C-Br activation and an organocatalyst for a subsequent stereoselective transformation could be explored.

Photoredox Catalysis: Utilizing visible light to generate radical intermediates from the C-Br bonds, which can then participate in a variety of novel bond-forming reactions that are not accessible through traditional thermal methods.

Halogen Dance Reactions: Investigating the potential for the migration of the bromine atoms around the furan ring under specific reaction conditions. This "halogen dance" could provide access to regioisomers that are difficult to synthesize directly.

The discovery of new reactivity modes will not only expand the synthetic utility of this compound but also contribute to a deeper fundamental understanding of the chemistry of polyhalogenated heterocycles.

Advanced Spectroscopic Studies Under Operando Conditions for Mechanistic Understanding

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methods. Future research will employ advanced spectroscopic techniques, particularly under operando conditions, to gain real-time insights into the reactions of this compound.

Operando spectroscopy involves the simultaneous measurement of catalytic activity and spectroscopic data from a working catalyst, providing a direct link between the catalyst's structure and its performance.

Techniques that could be applied include:

In-situ NMR and IR Spectroscopy: To monitor the formation of intermediates and byproducts in real-time.

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal catalysts during the catalytic cycle.

Raman Spectroscopy: To identify and track the vibrational modes of reactants, intermediates, and products.

By applying these advanced analytical methods, researchers can elucidate the intricate details of reaction pathways, identify key intermediates, and understand the factors that control selectivity. This knowledge will be invaluable for the development of more efficient and robust synthetic protocols.

Chemo- and Regioselective Functionalization of Polybrominated Furoate Scaffolds

A significant challenge in the chemistry of polyhalogenated compounds is achieving selective functionalization at a specific position when multiple identical halogens are present. Future research on this compound will heavily focus on developing strategies for the chemo- and regioselective functionalization of its two C-Br bonds.

Potential strategies to achieve this selectivity include:

Directed Ortho-Metalation: Utilizing directing groups on the furoate ester or at other positions on the furan ring to guide a metalating agent to a specific C-Br bond.

Steric and Electronic Control: Exploiting subtle differences in the steric and electronic environments of the two bromine atoms to favor reaction at one site over the other. The electronic properties of substituents on the furan ring can influence the reactivity of the adjacent C-Br bonds.

Kinetic vs. Thermodynamic Control: Manipulating reaction conditions (e.g., temperature, reaction time, choice of catalyst and ligands) to favor either the kinetically or thermodynamically preferred product of a selective functionalization.

Stepwise Functionalization: Developing robust protocols for the selective mono-functionalization of this compound, followed by a subsequent, different functionalization of the remaining C-Br bond. This would allow for the synthesis of unsymmetrically substituted furan derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.